Prednisolone phosphate is a synthetic glucocorticoid that serves as an anti-inflammatory and immunosuppressive agent. It is chemically related to cortisol and is primarily utilized in the treatment of various inflammatory conditions, immune responses, and certain neoplastic diseases. Prednisolone phosphate is characterized by its phosphate ester form, which enhances its solubility and bioavailability compared to other forms of prednisolone. It was approved by the FDA on December 19, 1973, and is available under various brand names, including Orapred and Pediapred.
Prednisolone phosphate is derived from the natural steroid hormone cortisol. The synthesis of prednisolone phosphate involves chemical modifications of prednisolone, particularly through the addition of a phosphate group.
Prednisolone phosphate falls under the category of corticosteroids, specifically glucocorticoids. These compounds are known for their potent anti-inflammatory effects and are used in a variety of therapeutic applications.
The synthesis of prednisolone phosphate typically involves several key steps:
One notable method involves dissolving prednisolone in a solvent mixture (e.g., acetone and water) and then adding sodium hydroxide to adjust the pH for optimal reaction conditions. This method has been shown to yield high-purity prednisolone sodium phosphate with minimal residual solvents, enhancing environmental safety during production .
The molecular formula of prednisolone phosphate is . Its structural characteristics include:
Prednisolone phosphate can undergo various chemical reactions:
The hydrolysis reaction is particularly significant in pharmacokinetics as it affects the bioavailability of prednisolone when administered as prednisolone phosphate .
Prednisolone phosphate exerts its therapeutic effects primarily through:
The pharmacological effects include immunosuppression and inhibition of inflammation-related pathways .
Prednisolone phosphate has a half-life of approximately 2 to 4 hours after administration . Its distribution volume ranges from 0.22 to 0.7 L/kg.
Prednisolone phosphate is widely used in clinical settings for:
Prednisolone phosphate is systematically named as 11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate), reflecting its steroid backbone and phosphate esterification site. The molecular formula is C₂₁H₂₉O₈P, with an average molecular weight of 440.429 g/mol (monoisotopic: 440.160004892 g/mol) [1]. This synthetic corticosteroid belongs to the organic compound class of gluco/mineralocorticoids, progestogins, and derivatives – steroids characterized by a hydroxylated prostane moiety [1].
Prednisolone phosphate functions as a prodrug of prednisolone, with the phosphate group attached at the 21-position hydroxyl group of the prednisolone backbone to dramatically enhance aqueous solubility [3]. Key synonyms include prednisolone 21-phosphate, prednisolone 21-monophosphate, and prednisolone 21-(dihydrogen phosphate) [1]. Its sodium salt form (prednisolone sodium phosphate, C₂₁H₂₇Na₂O₈P) is the predominant clinical formulation, with CAS registry number 125-02-0 [5].
Table 1: Molecular Taxonomy of Prednisolone Phosphate
Category | Classification |
---|---|
Chemical Class | Steroid derivatives |
Subclass | Gluco/mineralocorticoids |
IUPAC Name | 11β,17α,21-Trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) |
Molecular Formula | C₂₁H₂₉O₈P |
Molecular Weight | 440.429 g/mol |
CAS Registry | 125-02-0 (sodium salt) |
Prodrug Type | Phosphate ester |
Prednisolone phosphate exhibits complex solid-state behavior significantly influenced by molecular substitutions. Solid-state NMR spectroscopy, particularly {(¹H)}¹³C cross-polarization/magic angle spinning (CP/MAS), provides high-resolution insights into its conformational dynamics [2].
NMR Analysis: Comparative studies of fluorinated (Prd-6F) and methylated (Prd-6M) prednisolone derivatives reveal distinct conformational behaviors. The ¹³C NMR spectrum of 6-α-fluoroprednisolone (Prd-6F) displays doublet patterns with splitting ranges of 40-380 Hz, indicating the coexistence of multiple steroidal ring conformations in the solid state. In contrast, both unsubstituted prednisolone phosphate and 6-α-methylprednisolone (Prd-6M) exhibit singlet patterns in their ¹³C spectra, indicative of a single dominant conformation [2]. This demonstrates that fluorination at the 6-α position introduces significant conformational heterogeneity not observed with methylation or in the parent compound. Chemical shift deviations and anisotropy analyses confirm that Prd-6F adopts ring conformations distinct from both Prd-6M and unsubstituted prednisolone phosphate [2].
Mass Spectrometry: Prednisolone phosphate exhibits characteristic fragmentation patterns. The molecular ion peak for the disodium salt appears at m/z 466 [C₂₁H₂₇Na₂O₈P]⁺. Key fragments include the loss of HPO₄ (96 Da) yielding prednisolone (m/z 360), and subsequent dehydrations characteristic of corticosteroid fragmentation [1].
X-ray Diffraction (XRD): While specific XRD data for prednisolone phosphate was not provided in the search results, its precursor prednisolone exists in multiple crystalline polymorphs mediated by different solvent systems [2]. The phosphate modification would be expected to significantly alter crystal packing due to the introduction of a charged, hydrophilic group.
The phosphate ester modification profoundly enhances the aqueous solubility of prednisolone:
Stability Profile:
Table 2: Solubility and Stability Characteristics
Property | Prednisolone Phosphate | Prednisolone |
---|---|---|
Aqueous Solubility | >30x higher than prednisolone | Low |
Key Solubilizing Group | Ionizable phosphate (pKa ~1.9, 6.8) | Hydroxyl groups |
Primary Metabolic Pathway | Ester hydrolysis via phosphatases | Hepatic (CYP450, conjugation) |
Solution Stability | Moderate (pH-dependent hydrolysis) | Good |
Solid-State Forms | Multiple conformations possible | Polymorphous |
Structural Modifications:The strategic 21-position phosphate esterification represents the sole structural difference between prednisolone phosphate and prednisolone. This modification transforms a lipophilic hydroxyl group into a hydrophilic, ionizable phosphate group while preserving the pharmacophoric Δ¹,⁴-diene-3-one structure and essential hydroxyl groups at positions 11β, 17α [1] [3].
Physicochemical Properties:
Biochemical Behavior:
Table 3: Structural and Functional Comparison with Prednisolone
Characteristic | Prednisolone Phosphate | Prednisolone | Biological Consequence |
---|---|---|---|
21-Position Group | -OPO₃H₂ / -OPO₃Na₂ | -OH | Enhanced solubility; prodrug activation requirement |
Molecular Weight | 440.43 g/mol | 360.44 g/mol | Altered diffusion kinetics |
Receptor Binding | No direct binding | High affinity (GR agonist) | Prodrug requires conversion |
Primary Metabolism | Ester hydrolysis | Hepatic oxidation/conjugation | Rapid activation vs systemic clearance |
Membrane Permeability | Low (charged) | Moderate | Altered distribution profiles |
Plasma Protein Binding | <20% | 70-90% | Higher free fraction of prodrug |
The strategic phosphate modification represents a successful prodrug approach that addresses the significant formulation challenges of prednisolone while maintaining its therapeutic potential through rapid bioconversion. This molecular innovation enables versatile pediatric and injectable formulations that would be infeasible with the parent compound [3] [4]. The conformational sensitivity observed in solid-state NMR studies further highlights how subtle structural changes (e.g., 6-α fluorination versus phosphate esterification) can produce distinct solid-state characteristics with potential implications for pharmaceutical processing [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: